molecular formula C16H12ClFN4 B7787061 4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole

4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B7787061
M. Wt: 314.74 g/mol
InChI Key: OCLOICWKRLPGNF-DJKKODMXSA-N
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Description

4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of Hydrazone Intermediate: The reaction begins with the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with 4-fluorophenylhydrazine under acidic conditions to form the pyrazole ring.

    Final Product Formation: The final step involves the condensation of the intermediate with 4-fluorobenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.

    Interacting with Receptors: Modulating the activity of receptors related to pain and inflammation.

    Disrupting Cellular Processes: Affecting cellular processes such as cell division and apoptosis, which is relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-bromophenyl)-1H-pyrazole
  • 4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-methylphenyl)-1H-pyrazole

Uniqueness

4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

4-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4/c17-13-3-7-15(8-4-13)21-19-9-12-10-20-22-16(12)11-1-5-14(18)6-2-11/h1-10,21H,(H,20,22)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLOICWKRLPGNF-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=NNC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=N/NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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